molecular formula C9H8BrFO2 B2377004 Methyl 3-bromo-2-fluorophenylacetate CAS No. 1427451-43-1

Methyl 3-bromo-2-fluorophenylacetate

Cat. No.: B2377004
CAS No.: 1427451-43-1
M. Wt: 247.063
InChI Key: ALPXGXOFMZOFAG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluorophenylacetate is an organic compound with the molecular formula C9H8BrFO2. It is a light yellow liquid primarily used in research and development within the chemical and pharmaceutical industries . This compound is known for its unique structure, which includes both bromine and fluorine atoms, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-fluorophenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Mechanism of Action

The mechanism by which methyl 3-bromo-2-fluorophenylacetate exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-chlorophenylacetate
  • Methyl 3-bromo-2-iodophenylacetate
  • Methyl 3-bromo-2-methylphenylacetate

Uniqueness

Methyl 3-bromo-2-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the bromine atom enhances its reactivity in substitution reactions .

Properties

IUPAC Name

methyl 2-(3-bromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPXGXOFMZOFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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